molecular formula C14H10N2O2S B3087849 2-(Phenylsulfonyl)quinoxaline CAS No. 117764-55-3

2-(Phenylsulfonyl)quinoxaline

Cat. No.: B3087849
CAS No.: 117764-55-3
M. Wt: 270.31 g/mol
InChI Key: IDBUXQFPKWFHLM-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The phenylsulfonyl group attached to the quinoxaline core enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylsulfonyl)quinoxaline is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(benzenesulfonyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-19(18,11-6-2-1-3-7-11)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBUXQFPKWFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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